molecular formula C11H15F2O3P B2987335 Diethyl 3,4-difluorobenzylphosphonate CAS No. 451455-95-1

Diethyl 3,4-difluorobenzylphosphonate

Cat. No. B2987335
M. Wt: 264.209
InChI Key: VYGFPQWSAJPWSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl benzylphosphonate derivatives, which include Diethyl 3,4-difluorobenzylphosphonate, has been studied . The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product .


Molecular Structure Analysis

The molecular structure of Diethyl 3,4-difluorobenzylphosphonate is represented by the InChI key VYGFPQWSAJPWSN-UHFFFAOYSA-N. The SMILES representation of the molecule is CCOP(=O)(CC1=CC(=C(C=C1)F)F)OCC.


Physical And Chemical Properties Analysis

The solubility of Diethyl 3,4-difluorobenzylphosphonate is not available. The XLogP3 value, which is a measure of the compound’s lipophilicity, is 1.9.

Safety And Hazards

The safety data sheet for a similar compound, Diethyl benzylphosphonate, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation .

Future Directions

Diethyl benzylphosphonate derivatives, including Diethyl 3,4-difluorobenzylphosphonate, have been tested as potential antimicrobial drugs . Preliminary cellular studies suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin, and cloxacillin . These compounds are highly specific for pathogenic E. coli strains based on the model strains used and may be engaged in the future as new substitutes for commonly used antibiotics .

properties

IUPAC Name

4-(diethoxyphosphorylmethyl)-1,2-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGFPQWSAJPWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=C(C=C1)F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3,4-difluorobenzylphosphonate

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